

Step-by-Step Guide to 113-O12B LNP Preparation for mRNA Vaccines

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Compound of Interest

Compound Name: 113-O16B

Cat. No.: B15597133

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the preparation and characterization of lipid nanoparticles (LNPs) utilizing the ionizable lipid 113-O12B for the encapsulation of messenger RNA (mRNA). This protocol is intended for research purposes to facilitate the development of mRNA-based vaccines and therapeutics. The ionizable lipid 113-O12B has been identified in literature for its potential in targeted delivery to lymph nodes, a critical aspect of vaccine efficacy.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines. The composition of the LNP is critical for its stability, encapsulation efficiency, and in vivo performance. The formulation described here is based on a four-component lipid mixture, with 113-O12B as the ionizable cationic lipid, which plays a key role in mRNA encapsulation and endosomal escape. The other components include a phospholipid, cholesterol, and a PEGylated lipid, which contribute to the structural integrity and stability of the nanoparticle.

This protocol will guide users through the preparation of the lipid and mRNA solutions, the microfluidic-based nanoparticle assembly, and the essential characterization assays to ensure the quality of the LNP formulation.

Materials and Reagents

Lipids and Chemicals

Component	Supplier	Catalog Number	Storage
113-O12B	(As available)	-	-20°C
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)	(As available)	-	-20°C
Cholesterol	(As available)	-	Room Temp
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine -N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)	(As available)	-	-20°C
Ethanol, USP Grade, 200 Proof	(As available)	-	Room Temp
Sodium Acetate or Sodium Citrate	(As available)	-	Room Temp
Nuclease-free Water	(As available)	-	Room Temp
Phosphate Buffered Saline (PBS), 1X, RNase-free	(As available)	-	Room Temp
Quant-iT RiboGreen RNA Assay Kit	(As available)	-	4°C, -20°C
Triton X-100	(As available)	-	Room Temp

mRNA

The mRNA construct should be of high purity and integrity. For vaccine applications, this would typically encode the antigen of interest. The concentration of the mRNA stock solution should be accurately determined by UV-Vis spectrophotometry.

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Lipid Stock Solutions in Ethanol

- Prepare individual stock solutions of 113-O12B, DOPE, Cholesterol, and DMG-PEG 2000 in 100% ethanol. The exact concentrations will depend on the desired final lipid concentration and batch size. A common starting point is to prepare stock solutions in the range of 10-25 mg/mL.
- Ensure all lipids are completely dissolved. Gentle warming or vortexing may be required.
- Store the lipid stock solutions at -20°C under an inert atmosphere (e.g., argon) to prevent oxidation.

3.1.2. Lipid Mixture (Organic Phase)

- In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio. Based on the literature for 113-O12B LNPs, the molar ratio is:
 - 113-O12B : DOPE : Cholesterol : DMG-PEG 2000 = 16 : 4.8 : 3 : 2.4
- Add 100% ethanol to the lipid mixture to achieve the desired final total lipid concentration for the organic phase. A typical starting concentration is in the range of 10-20 mM total lipid.

3.1.3. mRNA Solution (Aqueous Phase)

- Prepare a sterile, RNase-free aqueous buffer. A commonly used buffer is 50 mM sodium citrate or sodium acetate, pH 4.0.
- Thaw the mRNA stock solution on ice.

- Dilute the mRNA in the acidic buffer to the desired concentration. The final concentration will depend on the target mRNA-to-lipid ratio.

LNP Formulation using Microfluidics

This protocol assumes the use of a microfluidic mixing device, such as a NanoAssemblr platform.

- System Preparation: Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the channels.
- Loading Syringes:
 - Load the prepared lipid mixture (organic phase) into a syringe for the organic inlet of the microfluidic cartridge.
 - Load the mRNA solution (aqueous phase) into a separate syringe for the aqueous inlet.
- Microfluidic Mixing:
 - Set the total flow rate (TFR) and the flow rate ratio (FRR) on the instrument. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
 - Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
- Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile, RNase-free tube.

Downstream Processing: Dialysis and Concentration

- To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP dispersion against sterile, RNase-free 1X PBS (pH 7.4).
- Use a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa.

- Perform dialysis at 4°C for at least 6 hours, with at least two changes of the dialysis buffer.
- After dialysis, the LNP suspension can be concentrated if necessary using a centrifugal filter unit with an appropriate MWCO (e.g., 100 kDa).

Sterile Filtration

- For in vitro and in vivo studies, sterile filter the final LNP formulation through a 0.22 µm syringe filter.

Characterization of 113-O12B LNPs

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Protocol:

- Dilute a small aliquot of the LNP suspension in 1X PBS to a suitable concentration for measurement.
- Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
- Perform the measurement at 25°C.

Table 1: Representative Physicochemical Properties of 113-O12B LNPs

Parameter	Target Range
Size (Z-average)	80 - 150 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	Near-neutral at pH 7.4

mRNA Encapsulation Efficiency

Protocol using Quant-iT RiboGreen Assay:

- Prepare a standard curve of the free mRNA in the appropriate buffer.
- Prepare two sets of diluted LNP samples in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
- To one set of samples, add a surfactant solution (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at 37°C. The other set will be used to measure the amount of free (unencapsulated) mRNA.
- Add the RiboGreen reagent to both the standards and the LNP samples (with and without Triton X-100).
- Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.
- Calculate the encapsulation efficiency (EE%) using the following formula:

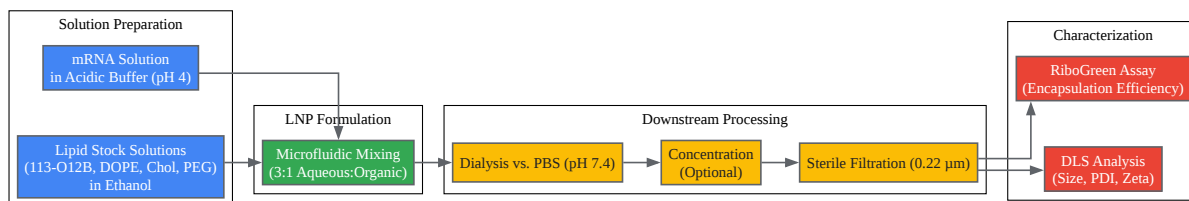
$$EE (\%) = [(Total \text{ mRNA fluorescence after lysis}) - (Free \text{ mRNA fluorescence before lysis})] / (Total \text{ mRNA fluorescence after lysis}) * 100$$

Table 2: Representative Encapsulation Efficiency of 113-O12B LNPs

Parameter	Target Value
Encapsulation Efficiency	> 90%

Visualization of Workflows

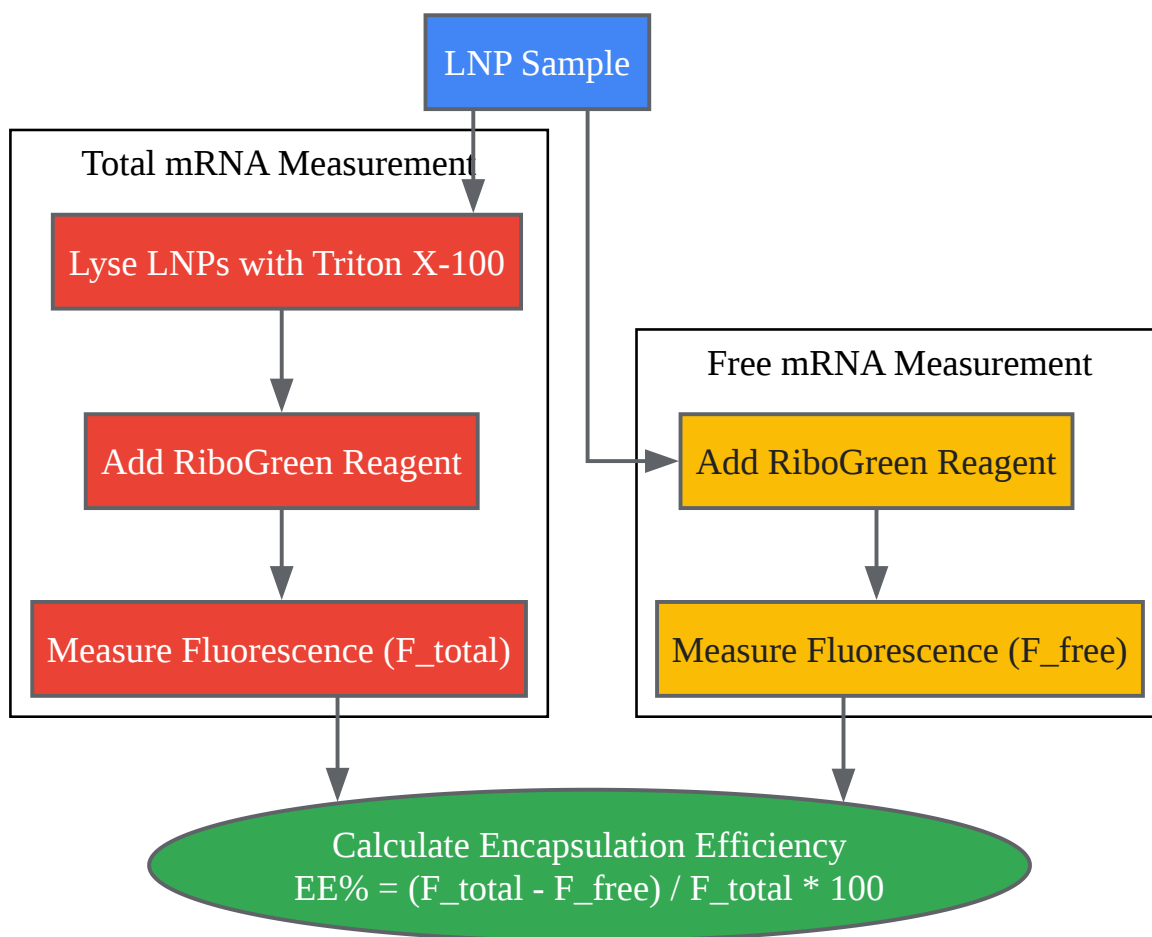
LNP Preparation Workflow



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Caption: Workflow for 113-O12B LNP preparation and characterization.

RiboGreen Assay Principle



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Caption: Principle of the RiboGreen assay for encapsulation efficiency.

Conclusion

This protocol provides a comprehensive guide for the preparation and characterization of 113-O12B containing LNPs for mRNA delivery. Adherence to these steps will enable researchers to produce consistent and well-characterized nanoparticles for further in vitro and in vivo evaluation in the context of vaccine and therapeutic development. Optimization of certain parameters, such as flow rates and lipid concentrations, may be necessary depending on the specific mRNA cargo and experimental goals.

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